BMS-262084 - 253174-92-4

BMS-262084

Catalog Number: EVT-262991
CAS Number: 253174-92-4
Molecular Formula: C18H31N7O5
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-262084 is a potent and selective beta-lactam tryptase inhibitor with therapeutic potential for treating asthma. Coadministration of aprotinin, a trypsin inhibitor, increased the oral absorption of BMS-262084 several fold. In vitro, using Caco-2 cells, BMS-262084 appeared to be a P-gp substrate, with an efflux ratio of 14.
Source and Classification

BMS-262084 was developed by Bristol-Myers Squibb and is categorized primarily as an antithrombotic agent. Its unique mechanism allows it to selectively inhibit factor XIa, distinguishing it from other anticoagulants that may affect multiple pathways in the coagulation process. The compound is particularly noted for its high selectivity, exhibiting over 70-fold preference for human factor XIa compared to other proteases such as tryptase and thrombin .

Synthesis Analysis

The synthesis of BMS-262084 involves a multi-step process, primarily starting from D-ornithine. A highly stereoselective synthesis was developed that includes key steps:

  1. Esterification: The initial step involves the esterification of a precursor molecule using sodium bicarbonate, tetrabutylammonium iodide, and benzyl bromide in dimethylformamide. This reaction yields a benzyl ester.
  2. Condensation: The benzyl ester is then condensed with N-tert-butylpiperazine-1-carboxamide and phosgene in the presence of triethylamine in toluene to produce a protected precursor.
  3. Demethoxycarbonylation: A significant step involves a highly diastereoselective demethoxycarbonylation of diester intermediates to form the trans-azetidinone structure essential for BMS-262084.
  4. Finalization: The final steps include hydrogenolysis under neutral conditions to remove protective groups and yield the active compound .
Molecular Structure Analysis

The molecular formula of BMS-262084 is C_{16}H_{24}N_{4}O_{3}, with a molecular weight of 320.39 g/mol. The structure features several functional groups that contribute to its biological activity:

  • Azetidinone Ring: This four-membered ring is crucial for the compound's interaction with target enzymes.
  • Carboxylic Acid Group: The presence of a carboxylic acid enhances solubility and binding affinity.
  • Piperazine Moiety: This component plays a significant role in the selectivity and potency of the inhibitor.

The melting point of BMS-262084 is reported to be between 213°C and 215°C, indicating its stability under standard laboratory conditions .

Chemical Reactions Analysis

BMS-262084 primarily engages in irreversible inhibition of factor XIa through covalent bond formation at the enzyme's active site. This reaction mechanism showcases several key characteristics:

  1. Selectivity: The compound exhibits over 70-fold selectivity for factor XIa compared to other serine proteases, making it a targeted therapeutic option.
  2. Irreversible Inhibition: Once bound to factor XIa, BMS-262084 permanently disables the enzyme's activity, which is advantageous for maintaining prolonged antithrombotic effects without frequent dosing.
  3. Reactivity Profile: The compound's reactivity with various proteases has been studied extensively, confirming its specificity and efficacy in preventing thrombosis while minimizing bleeding risks .
Mechanism of Action

BMS-262084 functions by selectively inhibiting factor XIa, thereby interrupting the coagulation cascade that leads to thrombus formation. The mechanism can be summarized as follows:

  1. Binding: Upon administration, BMS-262084 binds covalently to the active site of factor XIa.
  2. Inhibition: This binding prevents substrate access and subsequent proteolytic activity, effectively halting the coagulation process.
  3. Therapeutic Effects: Preclinical studies have demonstrated that BMS-262084 significantly reduces thrombus formation without drastically increasing bleeding times, highlighting its potential for safer anticoagulation therapies .
Physical and Chemical Properties Analysis

BMS-262084 exhibits several notable physical and chemical properties:

  • Solubility: It shows good solubility in organic solvents like ethanol and dimethylformamide but limited solubility in water.
  • Stability: The compound is stable under neutral conditions but may undergo transformations if exposed to extreme temperatures or humidity.
  • Crystalline Forms: Research has identified multiple crystalline forms (e.g., monohydrate), which can influence its pharmacokinetic properties and bioavailability .
Applications

BMS-262084 has significant applications in scientific research and potential therapeutic use:

  1. Antithrombotic Therapy: Its primary application lies in treating cardiovascular diseases by preventing thrombosis without excessive bleeding risk.
  2. Research Tool: As a selective inhibitor of factor XIa, it serves as an important tool in studying coagulation pathways and developing new anticoagulant therapies.
  3. Preclinical Studies: Extensive research has been conducted using animal models to evaluate its efficacy in various thrombotic conditions, demonstrating promising results that support further clinical development .
Mechanistic Insights into Coagulation Pathway Modulation

Irreversible Inhibition of Factor XIa: Structural Basis and Kinetic Analysis

BMS-262084 (C~18~H~31~N~7~O~5~, MW 425.48 Da) is a β-lactam peptide that functions as a potent, irreversible inhibitor of Factor XIa (FXIa) through covalent modification of the enzyme's catalytic serine residue (Ser557 in human FXIa). The compound features a 4-carboxyazetidinone core that undergoes nucleophilic opening by FXIa's active-site serine, forming a stable acyl-enzyme complex [1] [8]. This mechanism is characterized by an exceptionally low IC~50~ of 2.8 nM against human FXIa, reflecting high target affinity [1] [5]. Kinetic studies reveal time-dependent inhibition consistent with covalent bond formation, differentiating it from reversible inhibitors.

Table 1: Selectivity Profile of BMS-262084

Enzyme TargetIC50 (nM)Selectivity Ratio vs. FXIa
Factor XIa2.81x
Tryptase5.0~1.8x
Factor IXa17,400~6,214x
Thrombin10,500~3,750x
Plasmin1,700~607x

Data compiled from enzymatic assays [1] [5]

Structurally, the (2S,3R)-stereochemistry at the azetidinone ring is critical for optimal binding orientation. The 3-[3-(diaminomethylideneamino)propyl] side chain occupies FXIa's S1 pocket, forming ionic interactions with Asp189, while the 4-(tert-butylcarbamoyl)piperazine moiety extends into hydrophobic subpockets [8]. Molecular docking simulations indicate additional hydrogen bonding with Gly218 and Ser214, explaining the >70-fold selectivity over thrombin and other serine proteases [5] [10].

Role in Intrinsic vs. Extrinsic Coagulation Cascade Regulation

BMS-262084 demonstrates pathway-selective anticoagulation by specifically disrupting the intrinsic (contact activation) coagulation pathway while sparing the extrinsic (tissue factor-dependent) pathway. This selectivity arises from FXIa's exclusive role in intrinsic pathway amplification, where it activates Factor IX to FIXa downstream of Factor XII [9]. In rat venous thrombosis models (FeCl~2~-induced), intravenous BMS-262084 (12 mg/kg + 12 mg/kg/h) reduced thrombus weight by 73% (p<0.01) without increasing bleeding time—a key advantage over conventional anticoagulants [1] [5].

The compound's minimal impact on extrinsic pathway function was confirmed via coagulation assays:

  • Activated Partial Thromboplastin Time (aPTT): Dose-dependent prolongation (2.2 µM doubled aPTT in rat plasma)
  • Prothrombin Time (PT): No significant alteration even at 100 µM [1]

Table 2: Coagulation Pathway Selectivity of FXIa Inhibition

Coagulation PathwayKey ComponentsImpact of BMS-262084
IntrinsicFXII, FXI, FIX, FVIIIPotent suppression via FXIa blockade
ExtrinsicTissue Factor, FVIINegligible effect
CommonFX, FV, Thrombin, FibrinIndirect reduction via FIXa suppression

This pharmacological profile mirrors the clinical phenotype of FXI-deficient patients (hemophilia C), who exhibit reduced thrombotic risk with normal hemostasis in most tissues [9]. BMS-262084 thus represents a proof-of-concept for targeted pathway modulation to achieve antithrombotic efficacy without hemorrhagic complications.

Allosteric Modulation of FXIa and Implications for Substrate Specificity

Beyond direct active-site inhibition, BMS-262084 may influence FXIa's allosteric regulation through interactions with its apple domains. FXIa exists as a dimeric glycoprotein where the N-terminal apple domains (A1-A4) mediate substrate recognition, heparin binding, and cellular localization [4] [9]. While BMS-262084 primarily targets the catalytic domain, its guanidinopropyl side chain could potentially perturb the A3 domain (heparin-binding site) or dimerization interfaces in A4 [4] [10].

Crystallographic analyses suggest that compounds occupying both the catalytic site and exosite regions can induce conformational shifts that:

  • Disrupt FXIa's interaction with Factor IX (physiological substrate)
  • Reduce thrombin-mediated feedback activation of FXI
  • Impair binding to polyanionic surfaces (e.g., heparin sulfate proteoglycans) [4] [9]

Though direct structural data for BMS-262084-FXIa complexes are limited, analogous azetidinone inhibitors show allosteric effects on substrate specificity. For example, they selectively inhibit FIX activation over small chromogenic substrates, suggesting modulation beyond the active site [9]. Patent literature (WO2020259366) describes crystalline forms of BMS-262084 with altered hydrogen-bonding networks that may enhance allosteric interactions, though biological validation is pending [8].

The therapeutic implications are significant: allosteric influences could amplify anticoagulant efficacy by blocking macromolecular substrate docking while preserving limited hemostatic function—a feature unattainable with active-site inhibitors alone.

Table 3: Nomenclature of BMS-262084

Identifier TypeDesignation
Systematic Name(2S,3R)-1-[4-(tert-Butylcarbamoyl)piperazine-1-carbonyl]-3-[3-(diaminomethylideneamino)propyl]-4-oxoazetidine-2-carboxylic acid
CAS Registry253174-92-4
SynonymsBMS-262084; UNII-I0IR71971G; CHEMBL71037; BMS 262084
Molecular FormulaC~18~H~31~N~7~O~5~
Development CodesBMS-654457; BMS-724296 (crystalline forms)

Synonyms sourced from chemical databases and patent literature [5] [7] [8]

Properties

CAS Number

253174-92-4

Product Name

BMS-262084

IUPAC Name

(2S,3R)-1-[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]-3-[3-(diaminomethylideneamino)propyl]-4-oxoazetidine-2-carboxylic acid

Molecular Formula

C18H31N7O5

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C18H31N7O5/c1-18(2,3)22-16(29)23-7-9-24(10-8-23)17(30)25-12(14(27)28)11(13(25)26)5-4-6-21-15(19)20/h11-12H,4-10H2,1-3H3,(H,22,29)(H,27,28)(H4,19,20,21)/t11-,12+/m1/s1

InChI Key

MFTQITSPGQORDA-NEPJUHHUSA-N

SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2C(C(C2=O)CCCN=C(N)N)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-262084; BMS 262084; BMS262084; CHEMBL71037; UNII-I0IR71971G; I0IR71971G; BDBM50120368; DNC004491.

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2C(C(C2=O)CCCN=C(N)N)C(=O)O

Isomeric SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2[C@@H]([C@H](C2=O)CCCN=C(N)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.